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molecular formula C6H14N2O B114762 4-Methylpentanehydrazide CAS No. 140157-44-4

4-Methylpentanehydrazide

Cat. No. B114762
M. Wt: 130.19 g/mol
InChI Key: VOBMACGBVNTRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235787B1

Procedure details

In a manner analogous to that described in Example 2, parts (iii)-(v), starting from 4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate and isobutylhydrazine and using trimethylsilyl trifluoromethanesulphonate in 1,4-dioxane instead of trifluoroacetic acid to deprotect the tertiary butyl ester there was obtained 2(R)-[3-(tetrahydro-2H-pyran-4-ylidene)-1(S)-[(tetrahydro-2(RS)-pyranyloxy)carbamoyl]-propyl]-2′-isobutyl-2′-methanesulphonyl)-4-methylvalerohydrazide in the form of an off-white solid.
Name
4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O1CCC(=CC[C@H](C(OC(C)(C)C)=O)[C@@H:10]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:11](O)=[O:12])CC1.C([NH:29][NH2:30])C(C)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>O1CCOCC1>[CH3:16][CH:15]([CH3:17])[CH2:14][CH2:10][C:11]([NH:29][NH2:30])=[O:12]

Inputs

Step One
Name
4-tert-butyl hydrogen 3(S)-[(tetrahydro-2H-pyran-4-ylidene)ethyl]-2(R)-isobutylsuccinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC(CC1)=CC[C@@H]([C@H](C(=O)O)CC(C)C)C(=O)OC(C)(C)C
Step Two
Name
isobutylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Step Four
Name
tertiary butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(=O)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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